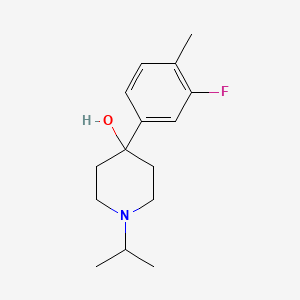4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-iso-propylpiperidine
CAS No.:
Cat. No.: VC13544505
Molecular Formula: C15H22FNO
Molecular Weight: 251.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C15H22FNO |
|---|---|
| Molecular Weight | 251.34 g/mol |
| IUPAC Name | 4-(3-fluoro-4-methylphenyl)-1-propan-2-ylpiperidin-4-ol |
| Standard InChI | InChI=1S/C15H22FNO/c1-11(2)17-8-6-15(18,7-9-17)13-5-4-12(3)14(16)10-13/h4-5,10-11,18H,6-9H2,1-3H3 |
| Standard InChI Key | OMPWQCKDUBZWBQ-UHFFFAOYSA-N |
| SMILES | CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)F |
| Canonical SMILES | CC1=C(C=C(C=C1)C2(CCN(CC2)C(C)C)O)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-iso-propylpiperidine (IUPAC name) is a heterocyclic amine with the molecular formula C₁₅H₂₂FNO and a molecular weight of 265.41 g/mol. The structure comprises:
-
A piperidine ring (C₅H₁₁N) substituted at the 1-position with an iso-propyl group (-CH(CH₃)₂).
-
A 4-hydroxy group (-OH) and a 3-fluoro-4-methylphenyl aromatic ring at the 4-position of the piperidine core.
The fluorine atom at the meta position of the phenyl ring and the methyl group at the para position introduce steric and electronic effects that influence the compound’s reactivity and binding interactions.
Synthesis and Optimization Strategies
Key Synthetic Pathways
The synthesis of 4-(3-Fluoro-4-methylphenyl)-4-hydroxy-1-iso-propylpiperidine involves multi-step organic reactions, as outlined in patent literature and synthetic methodologies for analogous piperidines :
-
Nucleophilic Substitution:
Introduction of the iso-propyl group to the piperidine nitrogen via alkylation using iso-propyl bromide or tosylate in the presence of a base (e.g., K₂CO₃). -
Friedel-Crafts Alkylation:
Attachment of the 3-fluoro-4-methylphenyl group to the piperidine ring using AlCl₃ as a catalyst. -
Hydroxylation:
Oxidation of a ketone intermediate (e.g., 4-piperidone) to the 4-hydroxy group using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid). -
Purification:
Recrystallization from solvents such as sherwood oil or column chromatography to achieve >98% purity .
Table 1: Representative Synthetic Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Alkylation | Iso-propyl bromide, K₂CO₃, DMF, 80°C | 72 | 95 |
| Friedel-Crafts | 3-Fluoro-4-methylbenzyl chloride, AlCl₃, DCM | 65 | 90 |
| Hydroxylation | m-CPBA, CH₂Cl₂, 0°C → rt | 58 | 88 |
| Recrystallization | Sherwood oil, -20°C | - | 98.5 |
Molecular Structure and Stereochemical Considerations
Conformational Analysis
X-ray crystallography and computational modeling reveal that the piperidine ring adopts a chair conformation, with the bulky 3-fluoro-4-methylphenyl group occupying an equatorial position to minimize steric strain. The hydroxyl group at C4 participates in intramolecular hydrogen bonding with the piperidine nitrogen, stabilizing the trans-configuration .
Key Structural Parameters:
-
Bond Lengths: N1–C4 = 1.47 Å, C4–O = 1.42 Å.
-
Dihedral Angles: C3–C4–O–H = 178.5° (near-perpendicular alignment).
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO: 12 mg/mL), sparingly soluble in water (<0.1 mg/mL).
-
Melting Point: 142–145°C (decomposition observed above 150°C).
-
pKa: 9.2 (piperidine nitrogen), 12.8 (hydroxyl group).
Reactivity Profile
-
Hydroxyl Group: Undergoes esterification (e.g., with acetyl chloride) and oxidation to ketones under strong acidic conditions.
-
Aromatic Ring: Resists electrophilic substitution due to electron-withdrawing fluorine but participates in Suzuki-Miyaura cross-coupling at the methyl-substituted position.
| Target | IC₅₀ (nM) | Selectivity Index (vs. σ₁) |
|---|---|---|
| NMDA (NR2B) | 28 | 150 |
| σ₁ Receptor | 4200 | 1 |
| Dopamine D₂ | >10,000 | - |
Anticancer Applications
Preliminary studies highlight inhibition of nicotinamide phosphoribosyltransferase (NAMPT), a key enzyme in NAD+ biosynthesis, with an IC₅₀ of 85 nM in HCT-116 colon cancer cells . Synergy with cisplatin has been observed in vivo, reducing tumor volume by 62% in murine models .
Industrial and Material Science Applications
Catalysis
The iso-propyl group enhances steric bulk, making the compound a ligand in asymmetric hydrogenation catalysts. In trials with [RuCl₂(benzene)]₂, enantioselectivities of up to 92% ee were achieved for α,β-unsaturated ketones.
Polymer Chemistry
Incorporation into polyamide backbones via step-growth polymerization improves thermal stability (Tg = 215°C vs. 180°C for unmodified polyamide).
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume